

What is the chemical structure of Kakuol?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kakuol**
Cat. No.: **B104960**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **Kakuol**

Introduction

Kakuol is a natural product classified as a member of the benzodioxoles.^{[1][2]} It is a propiophenone derivative, specifically 2-hydroxy-4,5-methylenedioxypropiophenone, which has been isolated from plant sources such as the rhizomes of *Asarum sieboldii* (Miq) Maek.^[3] This compound has garnered interest in the scientific community for its biological activities, including antifungal and hepatoprotective effects.^{[3][4]} Recent studies have elucidated its role in modulating specific signaling pathways, making it a molecule of interest for drug development professionals.^[4] This guide provides a comprehensive overview of the chemical structure of **Kakuol**, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of **Kakuol** are summarized below. The structure is characterized by a propiophenone core with hydroxyl and methylenedioxy functional groups attached to the benzene ring.

Identifier	Value	Source
IUPAC Name	1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one	[1]
CAS Number	18607-90-4	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1] [2] [5] [6] [7]
Canonical SMILES	CCC(=O)C1=CC2=C(C=C1O)OCO2	[1]
InChIKey	SLLMHZXMVHNZOR-UHFFFAOYSA-N	[1]

A summary of the key computed physicochemical properties of **Kakuol** is presented in the following table.

Property	Value	Unit
Molecular Weight	194.18	g/mol [1] [2]
Monoisotopic Mass	194.05790880	Da [1] [2]
XLogP3	2.1	[1] [2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	55.8	Å ² [1] [2]
Complexity	228	[1] [2]
Melting Point	110	°C [2]
Boiling Point	352.3	°C at 760 mmHg [2]

Spectroscopic Data

The structural elucidation of **Kakuol** is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Kakuol**. While a complete dataset for **Kakuol** itself is not readily available in the cited literature, data for a closely related derivative, **Kakuol** oxime, provides insight into the expected chemical shifts.[8]

Kakuol Oxime Derivative	^1H NMR (400 MHz, DMSO- d_6) δ (ppm)	^{13}C NMR (100 MHz, DMSO- d_6) δ (ppm)
Aromatic OH	11.92 (s)	-
N-OH	11.29 (s)	-
Aromatic H	7.04 (s)	162.2, 154.5, 148.5, 140.3, 109.7, 106.2
Aromatic H	6.51 (s)	98.4
OCH_2O	5.98 (s)	101.3
CH_2	2.76 (q)	17.9
CH_3	1.07 (t)	11.1

Data is for **Kakuol** oxime as reported in the literature.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of **Kakuol**.

Technique	Parameter	Value	Source
High-Resolution EI-MS	[M+H] ⁺ (for Kakuol oxime)	209.1986 (calculated for C ₁₀ H ₁₁ NO ₄ , 209.0688)	[8]
GC-MS	NIST Number	241689	[1]
Key m/z fragments	194, 165, 107	[1]	

Experimental Protocols

The following sections detail the methodologies for the isolation of **Kakuol** from natural sources and its chemical synthesis.

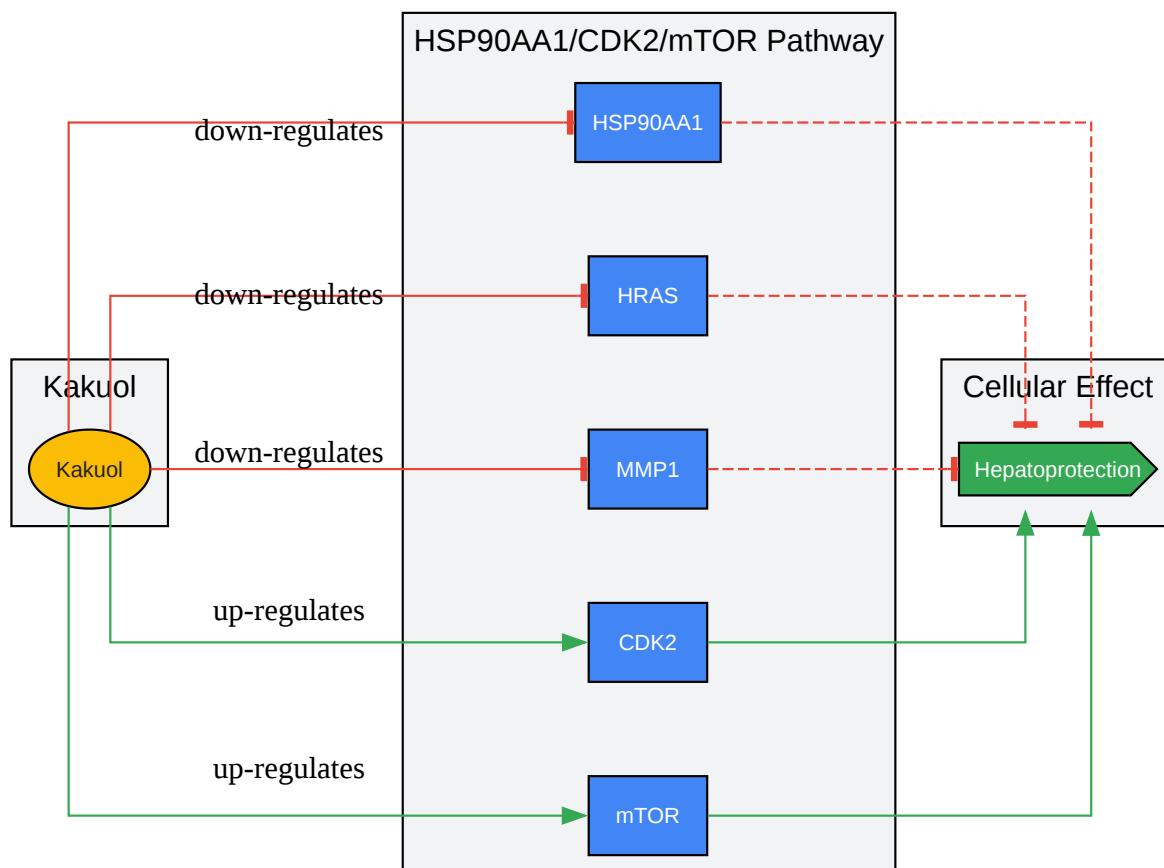
Isolation from *Asarum sieboldii* Rhizomes

Kakuol has been successfully isolated from the rhizomes of *Asarum sieboldii*. The general procedure is as follows:

- Extraction: The dried rhizomes of *Asarum sieboldii* are subjected to extraction with methanol. [3]
- Purification: The crude methanol extract undergoes further purification steps. While the specific details of the chromatographic separation are not provided in the abstract, such processes typically involve column chromatography over silica gel or other stationary phases, eluting with a gradient of organic solvents to isolate the compound of interest.[3]
- Structure Confirmation: The identity of the isolated compound as **Kakuol** is confirmed using high-resolution mass spectrometry, NMR, and UV spectral data.[3]

Chemical Synthesis via Friedel-Crafts Acylation

Kakuol and its analogues can be synthesized through the Friedel-Crafts acylation reaction.[8] [9] A general procedure is outlined below:

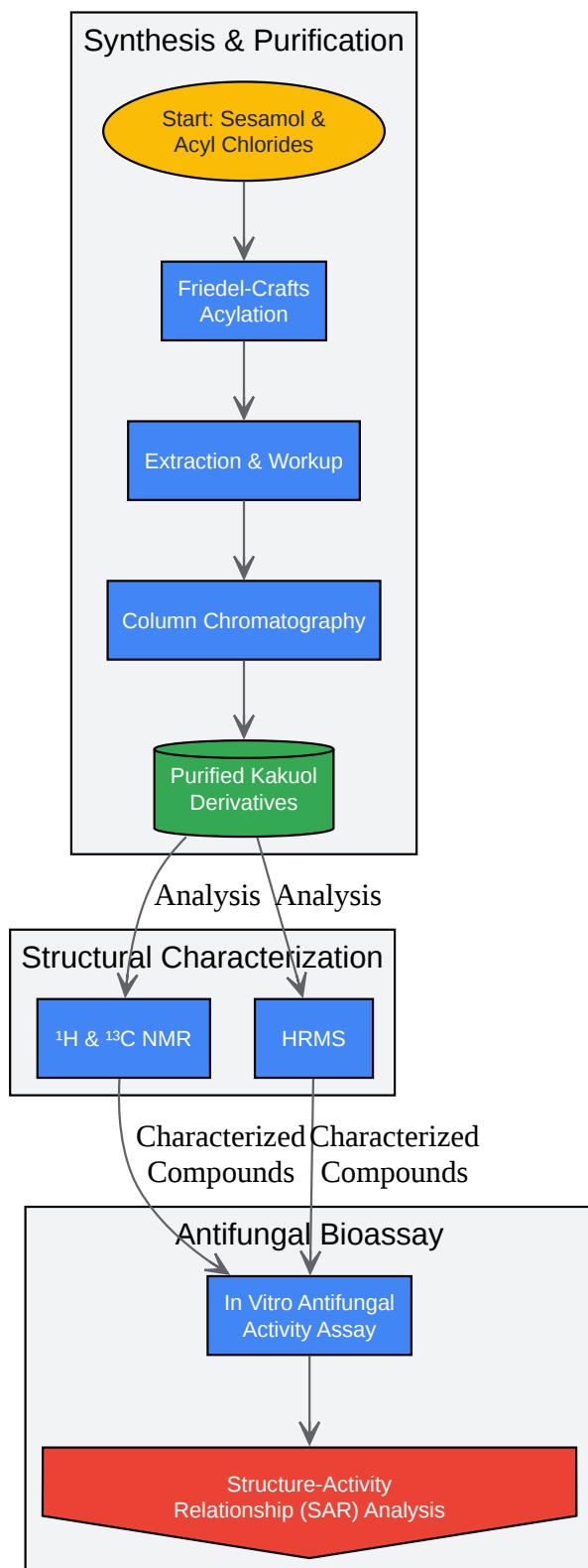

- Reaction Setup: To a three-necked flask equipped with a condenser, addition funnel, and an HCl trap under a nitrogen atmosphere, anhydrous aluminum chloride (AlCl₃, 1.5 mmol) and

dry dichloromethane (CH_2Cl_2 , 5 ml) are added.[8]

- Acyl Chloride Addition: The flask is cooled in an ice bath, and a solution of the corresponding acyl chloride (in this case, propanoyl chloride, 1.2 mmol) in CH_2Cl_2 (5 ml) is added slowly.[8]
- Phenol Addition: A solution of sesamol (1 mmol) in CH_2Cl_2 is added dropwise.[8]
- Reaction and Workup: The ice bath is removed, and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into a beaker containing ice and concentrated HCl and stirred for 30 minutes.[8]
- Extraction and Purification: The organic layer is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography.[8]

Signaling Pathway Involvement

Recent research has identified **Kakuol** as a modulator of the HSP90AA1/CDK2/mTOR signaling pathway, through which it exerts a hepatoprotective effect against drug-induced liver injury.[4] **Kakuol** was found to down-regulate the expression of HSP90AA1, HRAS, and MMP1, while up-regulating the protein expression of CDK2 and mTOR.[4]



[Click to download full resolution via product page](#)

Kakuol's modulation of the HSP90AA1/CDK2/mTOR signaling pathway.

Experimental Workflow: Synthesis and Antifungal Screening

The discovery and development of **Kakuol** derivatives as potential antifungal agents follow a structured experimental workflow. This typically involves chemical synthesis followed by a systematic biological evaluation.

[Click to download full resolution via product page](#)

Workflow for the synthesis and antifungal screening of **Kakuol** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kakuol | C10H10O4 | CID 596894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Isolation and antifungal activity of kakuol, a propiophenone derivative from *Asarum sieboldii* rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kakuol and asarinin protecting liver injury via HSP90AA1/CDK2/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kakuol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Kakuol - Lifeasible [lifeasible.com]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. Natural products as sources of new fungicides (I): synthesis and antifungal activity of Kakuol derivatives against phytopathogenic fungi | Mongolian Journal of Chemistry [mongoliajol.info]
- To cite this document: BenchChem. [What is the chemical structure of Kakuol?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104960#what-is-the-chemical-structure-of-kakuol\]](https://www.benchchem.com/product/b104960#what-is-the-chemical-structure-of-kakuol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com